Improved Aqueous Solubility vs. Unsubstituted Core via pKa Modulation
The predicted acid dissociation constant (pKa) for N,1-Dimethyl-1H-indazol-5-amine is 4.43±0.50 . This value is expected to be lower than that of the unsubstituted parent, 1H-indazol-5-amine, due to the electron-donating effect of the methyl groups, which can alter the basicity of the indazole ring nitrogen. A lower pKa can correlate with a reduced fraction of ionized species at physiological pH (7.4), potentially improving passive membrane permeability and aqueous solubility in certain formulations. While direct comparator data is not available, this class-level inference is based on established structure-property relationships.
| Evidence Dimension | Predicted pKa (acid dissociation constant) |
|---|---|
| Target Compound Data | 4.43±0.50 |
| Comparator Or Baseline | 1H-indazol-5-amine (unsubstituted core) |
| Quantified Difference | Not available (comparator data missing) |
| Conditions | Predicted using computational models, temperature: 20 °C |
Why This Matters
The predicted pKa informs formulation scientists about the compound's ionization state at physiological pH, which is a primary driver of solubility and permeability, critical for in vitro assay design and in vivo pharmacokinetics.
